6-Cyclopropylmorpholin-3-one
Description
6-Cyclopropylmorpholin-3-one is a substituted morpholinone derivative characterized by a cyclopropyl group at the 6-position of the morpholine ring. Morpholinones are heterocyclic compounds with a six-membered ring containing both oxygen and nitrogen atoms, often studied for their pharmacological and synthetic utility.
Properties
IUPAC Name |
6-cyclopropylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-4-10-6(3-8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTWWRRNGMWQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1644046-26-3 | |
| Record name | 6-cyclopropylmorpholin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with diethyl oxalate to form an intermediate, which is then cyclized to produce the desired morpholinone . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropylmorpholin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 6-Cyclopropylmorpholin-3-ol.
Substitution: Substituted morpholinones with different functional groups replacing the cyclopropyl group.
Scientific Research Applications
6-Cyclopropylmorpholin-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cyclopropylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity, leading to changes in cellular functions .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of this compound and Analogues
Research Findings and Limitations
- Synthetic Accessibility: this compound is cataloged as a research chemical, but synthetic protocols or yield data are absent in the provided evidence. In contrast, 6-(Aminomethyl)-4-cyclopropyl-3-morpholinone is explicitly documented in safety sheets, suggesting established synthesis routes .
- Biological Activity: No direct pharmacological studies on this compound were identified.
- Regulatory Considerations: Impurity profiling of related compounds (e.g., drospirenone intermediates) emphasizes the need for stringent quality control in morpholinone synthesis, though specific guidelines for this compound are unavailable .
Biological Activity
6-Cyclopropylmorpholin-3-one is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This morpholine derivative is characterized by a cyclopropyl group, which contributes to its unique properties and interactions with biological systems. Research into its biological activity has primarily focused on its antimicrobial and anticancer properties, making it a subject of interest for drug development and therapeutic applications.
Structure and Composition
- Chemical Formula : C₈H₁₅NO₂
- Molecular Weight : 155.21 g/mol
- CAS Number : 1644046-26-3
The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The cyclopropyl group attached at the 6-position of the morpholine ring enhances its structural diversity and may influence its biological activity.
Synthesis
This compound can be synthesized through various methods, often involving cyclization reactions of suitable precursors under controlled conditions. These synthetic routes are crucial for producing the compound in sufficient purity for biological testing.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of activity. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The morpholine ring can participate in hydrogen bonding with biological macromolecules, while the cyclopropyl group may enhance lipophilicity, facilitating membrane penetration.
Case Study 1: Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The study utilized a combination of broth microdilution methods and time-kill assays to assess the compound's effectiveness over time. Results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, highlighting its potential as a therapeutic agent against resistant infections.
Case Study 2: Cancer Cell Line Response
Another investigation focused on the anticancer effects of this compound on various cancer cell lines. Researchers employed flow cytometry to analyze cell cycle progression and apoptosis markers after treatment with different concentrations of the compound. Findings revealed that the compound effectively arrested the cell cycle at the G2/M phase and significantly increased apoptotic cells compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
